molecular formula C21H17N3O3S B10872067 N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide

N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide

Cat. No.: B10872067
M. Wt: 391.4 g/mol
InChI Key: HDUSRTWQSGEOFL-UHFFFAOYSA-N
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Description

N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a boronic acid derivative and a palladium catalyst.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Hantzsch thiophene synthesis, involving the reaction of a β-keto ester with elemental sulfur and a haloketone.

    Final Coupling: The final step involves coupling the oxadiazole and thiophene intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with active site residues, while the thiophene and phenyl groups can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide
  • N-(4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide

Uniqueness

N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide is unique due to the presence of the 2-methylphenoxy group, which can influence its electronic properties and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

N-[4-[5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H17N3O3S/c1-14-5-2-3-6-17(14)26-13-19-23-20(24-27-19)15-8-10-16(11-9-15)22-21(25)18-7-4-12-28-18/h2-12H,13H2,1H3,(H,22,25)

InChI Key

HDUSRTWQSGEOFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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